![molecular formula C21H23ClFNO3 B2982802 (5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396844-48-6](/img/structure/B2982802.png)
(5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound “(5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a methoxy group (-OCH3), a benzyl group (C6H5CH2-), a piperidinyl group (a six-membered ring containing nitrogen), and a carbonyl group (C=O). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and methoxy groups suggests that there could be interesting electronic effects at play, such as resonance or inductive effects. These could affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the methoxy group is a good leaving group, so it could potentially be replaced by other groups in a substitution reaction. The carbonyl group is also very reactive and could participate in a variety of reactions, such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and methoxy groups could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
Antioxidant Activity
This compound has been studied for its antioxidant properties, which are important in protecting cells from damage caused by free radicals .
Antimicrobial Efficacy
Research has shown that this compound exhibits antimicrobial activity against various strains of bacteria and fungi .
Molecular Docking Studies
Molecular docking studies have supported experimental results regarding the antioxidant activities of this compound, indicating potential for drug development .
Cancer Treatment
The compound has been mentioned in the context of cancer treatment, particularly as a tyrosine kinase inhibitor used in combination therapies .
Crystal Structure Analysis
Studies have reported on the crystal structure of related compounds, which can be crucial for understanding chemical interactions and designing new drugs .
Chemical Synthesis
The compound is involved in chemical synthesis processes, such as Suzuki–Miyaura coupling, which is a widely-applied carbon–carbon bond-forming reaction .
Catalysis
It has been used as a catalyst for greener amine synthesis by transfer hydrogenation of imines .
Future Directions
The potential applications of this compound would depend on its physical, chemical, and biological properties. If it has interesting biological activity, it could be studied further for potential use in medicine. Alternatively, if it has unique chemical reactivity, it could be used in the development of new synthetic methods .
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO3/c1-26-20-7-4-17(22)12-19(20)21(25)24-10-8-16(9-11-24)14-27-13-15-2-5-18(23)6-3-15/h2-7,12,16H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQODDLSOACIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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